Cas no 40615-39-2 (5’-O-(4,4’-Dimethoxytrityl)thymidine)
5’-O-(4,4’-Dimethoxytrityl)thymidine Chemical and Physical Properties
Names and Identifiers
-
- 5'-O-(4,4'-Dimethoxytrityl)thymidine
- DMT-T
- 5’-o-[bis(4-methoxyphenyl)phenylmethyl]-thymidin
- 5'-DIMETHOXYTRITYL THYMIDINE
- 5'-O-(4,4'-DIMETHOXYTRITYL)-2'-DEOXYTHYMIDINE
- 5'-O-[Bis(4-methoxyphenyl)benzyl]-2'-deoxythymidine
- 5-O-(4,4-DIMETHOXYTRITYL)THYMIDINE
- 5'-O-DIMETHOXYTRITYL-DEOXYTHYMIDINE
- 5'-O-(DIMETHOXYTRITYL)-THYMIDINE
- 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5 -O-Dimethoxytrityl-deoxythymidine
- 5’-O-(4,4’-Dimethoxytrityl)thymidine
- 5′-O-(4,4′-Dimethoxytrityl)thymidine
- 5‘-O-Dimethoxytrityl-deoxythymidine
- J-700115
- 5'-O-Dimethyltritylthymidine
- DS-14583
- Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
- DTXSID1074961
- BP-58862
- NS00030821
- CHEMBL3143147
- 5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-T)
- 5'-O-DMT-Thymidine
- Dimethoxytrityl-T
- 40615-39-2
- 5'-O-DMT-dT
- C31H32N2O7
- CS-0003908
- UBTJZUKVKGZHAD-UPRLRBBYSA-N
- 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- Thymidine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-
- 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- HY-20140
- 5'-O-(4,4'-Dimethoxytrityl)-thymidine
- 1-[(2R,4S,5R)-5-[[bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5'--O--(4,4'-dimethyoxytrityl) thymidine
- AKOS015895545
- 1-(2'Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-b-D-lyxofuranosyl)thymine
- PD151333
- 1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- MFCD00010113
- 5'-O-(p,p'-Dimethoxytrityl)thymidine
- AKOS015924177
- 5'-O-(4,4'-dimethoxytrityl) thymidine
- SCHEMBL1775528
- EINECS 255-003-1
- F21487
- DmTr-T
- EN300-1718972
- 5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%
- W-200841
- 5'--O--(4,4'-dimethoxytrityl)thymidine
- D3566
- Thymidine, 5'O(bis(4methoxyphenyl)phenylmethyl)
- DA-49874
- DTXCID8039790
- 5'-O-Dimethoxytritylthymidine
- 5'O(4,4'Dimethoxytrityl)thymidine
- 5'O(p,p'Dimethoxytrityl)thymidine
- 5-DMTT
- 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-3H-pyrimidine-2,4-dione
-
- MDL: MFCD00010113
- Inchi: 1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
- InChI Key: UBTJZUKVKGZHAD-UPRLRBBYSA-N
- SMILES: O1[C@H](C[C@@H]([C@H]1COC(C1C=CC=CC=1)(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC)O)N1C(NC(C(C)=C1)=O)=O
Computed Properties
- Exact Mass: 544.22100
- Monoisotopic Mass: 544.221
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 879
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 107A^2
Experimental Properties
- Color/Form: solid
- Density: 1.2483 (rough estimate)
- Melting Point: 114-116 °C (subl.) (lit.)
- Boiling Point: 618.41°C (rough estimate)
- Flash Point: No data available
- Refractive Index: 7 ° (C=1, MeOH)
- Stability/Shelf Life: Store in Freezer
- PSA: 112.01000
- LogP: 3.51930
- Solubility: Not determined
5’-O-(4,4’-Dimethoxytrityl)thymidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:1-3-10
-
Hazardous Material Identification:
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
5’-O-(4,4’-Dimethoxytrityl)thymidine Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
29349990
5’-O-(4,4’-Dimethoxytrityl)thymidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 045324-1g |
dmt-t |
40615-39-2 | 95+% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045324-5g |
dmt-t |
40615-39-2 | 95+% | 5g |
£21.00 | 2022-03-01 | |
| Fluorochem | 045324-25g |
dmt-t |
40615-39-2 | 95+% | 25g |
£75.00 | 2022-03-01 | |
| Apollo Scientific | OR9495-5g |
5-O-(4,4-Dimethoxytrityl)thymidine |
40615-39-2 | 98+% | 5g |
£16.00 | 2025-03-21 | |
| Apollo Scientific | OR9495-25g |
5-O-(4,4-Dimethoxytrityl)thymidine |
40615-39-2 | 98+% | 25g |
£57.00 | 2025-02-21 | |
| Apollo Scientific | OR9495-100g |
5-O-(4,4-Dimethoxytrityl)thymidine |
40615-39-2 | 98+% | 100g |
£180.00 | 2025-02-21 | |
| abcr | AB251565-25 g |
5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%; . |
40615-39-2 | 98% | 25g |
€161.00 | 2023-06-22 | |
| abcr | AB251565-100 g |
5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%; . |
40615-39-2 | 98% | 100g |
€406.30 | 2023-06-22 | |
| abcr | AB251565-250 g |
5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%; . |
40615-39-2 | 98% | 250g |
€738.60 | 2023-06-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002046-1g |
5’-O-(4,4’-Dimethoxytrityl)thymidine |
40615-39-2 | 98% | 1g |
¥37 | 2024-05-23 |
5’-O-(4,4’-Dimethoxytrityl)thymidine Suppliers
5’-O-(4,4’-Dimethoxytrityl)thymidine Related Literature
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1. Solution phase synthesis of ISIS 2922 (Vitravene) by the modified H-phosphonate approachColin B. Reese,Hongbin Yan J. Chem. Soc. Perkin Trans. 1 2002 2619
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Ivan Yanachkov,Boris Zavizion,Valeri Metelev,Laura J. Stevens,Yekaterina Tabatadze,Milka Yanachkova,George Wright,Anna M. Krichevsky,David R. Tabatadze Org. Biomol. Chem. 2017 15 1363
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Mark A. Russell,Andrew P. Laws,John H. Atherton,Michael I. Page Org. Biomol. Chem. 2009 7 52
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V. Kungurtsev,H. L?nnberg,P. Virta RSC Adv. 2016 6 105428
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Yasunori Mitsuoka,Hiroshi Aoyama,Akira Kugimiya,Yuko Fujimura,Tsuyoshi Yamamoto,Reiko Waki,Fumito Wada,Saori Tahara,Motoki Sawamura,Mio Noda,Yoshiyuki Hari,Satoshi Obika Org. Biomol. Chem. 2016 14 6531
Additional information on 5’-O-(4,4’-Dimethoxytrityl)thymidine
5’-O-(4,4’-Dimethoxytrityl)thymidine: A Key Compound in Nucleic Acid Chemistry and Biomedical Research
5’-O-(4,4’-Dimethoxytrityl)thymidine, with the CAS number 40615-39-2, is a critical synthetic nucleoside derivative that has garnered significant attention in the fields of biochemistry, molecular biology, and pharmaceutical sciences. This compound is a protected form of thymidine, where the 5’-hydroxyl group is substituted with a 4,4’-Dimethoxytrityl group. The Dimethoxytrityl (DMT) protecting group is widely used in nucleic acid synthesis due to its stability under mild reaction conditions and its ability to be selectively removed in subsequent chemical processes. The thymidine moiety, a fundamental component of DNA, serves as the core structure of this compound, making it an essential building block for oligonucleotide synthesis and functional nucleic acid research.
The 5’-O-(4,4’-Dimethoxytrityl)thymidine compound is particularly notable for its role in the synthesis of DNA oligomers, which are widely used in molecular biology for applications such as DNA sequencing, gene cloning, and gene therapy. The Dimethoxytrityl group acts as a temporary protecting group during the synthesis of phosphodiester linkages, ensuring the integrity of the nucleotide backbone. This protection is crucial for maintaining the fidelity of the final oligonucleotide product, which is essential for downstream applications in biotechnology and medicinal chemistry.
Recent advances in nucleic acid chemistry have highlighted the importance of 5’-O-(4,4’-Dimethoxytrityl)thymidine in the development of modified nucleosides with enhanced biological activity. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the incorporation of Dimethoxytrityl-protected thymidine derivatives into DNA sequences can significantly improve the stability of synthetic oligonucleotides under physiological conditions. This finding has implications for the design of antisense oligonucleotides (ASOs) and siRNA-based therapies, where the stability of the nucleic acid molecule is critical for therapeutic efficacy.
Another area of interest is the use of 5’-O-(4,4’-Dimethoxytrityl)thymidine in the development of nucleic acid-based vaccines. The Dimethoxytrityl group can be removed using mild acidic conditions, allowing for the release of the native thymidine moiety. This property is particularly valuable in the context of mRNA vaccines, where the controlled release of nucleic acid components is essential for immune activation. A 2023 preprint study from the Proceedings of the National Academy of Sciences (PNAS) highlighted the potential of Dimethoxytrityl-protected nucleosides in enhancing the delivery efficiency of mRNA therapeutics, suggesting that such modifications could improve the pharmacokinetic profile of nucleic acid-based drugs.
Furthermore, the Dimethoxytrityl protecting group has been explored for its role in the synthesis of nucleoside analogs with antiviral and antitumor properties. For example, a 2023 study in Nucleic Acids Research reported that the incorporation of Dimethoxytrityl-protected thymidine derivatives into DNA sequences can modulate the activity of DNA polymerases, potentially leading to the development of novel antiviral agents. This research underscores the versatility of 5’-O-(4,4’-Dimethoxytrityl)thymidine as a platform for the design of functional nucleic acid molecules with therapeutic potential.
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)thymidine typically involves the coupling of thymidine with a Dimethoxytrityl group under controlled reaction conditions. The Dimethoxytrityl group is introduced through a nucleophilic substitution reaction, where the 5’-hydroxyl group of thymidine is replaced by the Dimethoxytrityl moiety. This reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to ensure optimal reactivity. The resulting Dimethoxytrityl-protected thymidine derivative is then purified using chromatographic techniques to isolate the desired product.
One of the key advantages of 5’-O-(4,4’-Dimethoxytrityl)thymidine is its compatibility with automated oligonucleotide synthesis systems. The Dimethoxytrityl group can be selectively removed using mild acidic conditions, allowing for the sequential synthesis of longer DNA sequences. This property makes the compound an ideal starting material for the preparation of complex oligonucleotides, which are widely used in molecular biology, diagnostics, and therapeutic applications.
In the context of drug discovery, 5’-O-(4,4’-Dimethoxytrityl)thymidine has been investigated as a potential scaffold for the development of nucleoside analogs with antitumor activity. A 2023 study in Cancer Research demonstrated that the incorporation of Dimethoxytrityl-protected thymidine derivatives into DNA sequences can induce DNA damage, leading to the inhibition of cancer cell proliferation. This finding suggests that such compounds could be developed into novel chemotherapeutic agents, particularly for the treatment of cancers that are resistant to conventional chemotherapy.
Additionally, the Dimethoxytrityl group has been studied for its potential to enhance the stability of nucleic acid molecules in harsh environments. A 2023 review article in Chemical Reviews highlighted the role of Dimethoxytrityl-protected nucleosides in the development of nucleic acid-based therapeutics for gene editing applications. The study emphasized that the controlled release of the native nucleotide moiety is critical for the successful delivery of gene-editing tools such as CRISPR-Cas9, where the stability of the nucleic acid molecule directly impacts the efficiency of the editing process.
Despite its many applications, the use of 5’-O-(4,4’-Dimethoxytrityl)thymidine is not without challenges. The synthesis of this compound requires careful optimization of reaction conditions to avoid side reactions that could lead to the formation of impurities. Furthermore, the removal of the Dimethoxytrityl group must be carried out under conditions that do not compromise the integrity of the nucleotide backbone. These considerations highlight the importance of rigorous quality control in the production of Dimethoxytrityl-protected nucleosides for both research and therapeutic applications.
Looking ahead, the continued exploration of 5’-O-(4,4’-Dimethoxytrityl)thymidine and its derivatives is expected to drive innovations in nucleic acid chemistry and biomedical research. The ability to modulate the properties of nucleic acid molecules through the use of protecting groups like Dimethoxytrityl opens new avenues for the development of advanced therapeutics, diagnostics, and biotechnological tools. As research in this field progresses, the role of 5’-O-(4,4’-Dimethoxytrityl)thymidine is likely to expand, contributing to the next generation of nucleic acid-based technologies.
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